Benzyl allyl(2-hydroxyethyl)carbamate

Physicochemical properties Polymer chemistry Formulation science

Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) is a multifunctional carbamate compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It belongs to the class of N-allyl carbamates and features a distinct combination of three key functional groups: a benzyl (phenylmethyl) moiety, an allyl (2-propenyl) group, and a hydroxyethyl substituent.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1065075-80-0
Cat. No. B1523022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl allyl(2-hydroxyethyl)carbamate
CAS1065075-80-0
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC=CCN(CCO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,15H,1,8-11H2
InChIKeyCAJJBQHUJLQBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) for Polymer and Medicinal Chemistry Research: A Specialized Carbamate Building Block


Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) is a multifunctional carbamate compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It belongs to the class of N-allyl carbamates and features a distinct combination of three key functional groups: a benzyl (phenylmethyl) moiety, an allyl (2-propenyl) group, and a hydroxyethyl substituent . This compound is typically supplied as a pale-yellow to yellow-brown liquid with a purity of ≥95%, and is recommended for storage at refrigerated temperatures . Its unique structure—incorporating both a polymerizable alkene and a free hydroxyl group alongside the carbamate core—positions it as a versatile scaffold for applications in polymer synthesis, UV-curable coatings, and as a protected amine intermediate in organic synthesis [1].

Tri-functional scaffold: allyl, hydroxyl, and benzyl groups for orthogonal chemistry
Liquid at ambient temperature for simplified dispensing and formulation
Reported use in UV-curable coatings and as a protected amine building block

Why Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) Cannot Be Replaced by Common N-Allyl or N-Benzyl Carbamate Analogs


Generic substitution of Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) with simpler N-allyl or N-benzyl carbamates is scientifically unsound due to its unique trifunctional architecture, which imparts distinct physicochemical and reactivity profiles not present in its analogs. Unlike Allyl N-(2-hydroxyethyl)carbamate (CAS 66471-00-9), which lacks the benzyl group and exhibits significantly lower molecular weight (145.16 g/mol) and reduced lipophilicity, or Benzyl N-(2-hydroxyethyl)carbamate (CAS 77987-49-6), which lacks the allyl group and is a solid with a melting point of 58-60 °C, the target compound exists as a liquid at room temperature with a molecular weight of 235.28 g/mol and an XLogP of 1.6 . These differences in physical state, molecular weight, and partition coefficient directly impact solubility, formulation compatibility, and processing behavior. More critically, the simultaneous presence of an allyl group (enabling radical polymerization or thiol-ene click chemistry) and a free hydroxyl group (enabling further derivatization or acting as a crosslinking site) provides a dual reactivity that is absent in mono-functional analogs [1]. This unique combination is essential for applications requiring both incorporation into a polymer backbone and subsequent post-polymerization modification or crosslinking, making direct interchange with structurally incomplete analogs impossible without compromising the intended material properties or synthetic pathway.

Lack of allyl group (e.g., in benzyl N-(2-hydroxyethyl)carbamate) eliminates radical polymerization and thiol-ene reactivity, limiting network formation.
Absence of benzyl moiety (e.g., in allyl N-(2-hydroxyethyl)carbamate) reduces lipophilicity and may alter compatibility with hydrophobic matrices.
Non-hydroxylated analogs lose a crosslinking/dereviatization site, compromising post-polymerization modification potential.

Quantitative Differentiation of Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) from Key Analogs: A Comparative Evidence Guide


Molecular Weight and Hydrophobicity Comparison vs. Allyl N-(2-hydroxyethyl)carbamate

Benzyl allyl(2-hydroxyethyl)carbamate (Target) exhibits a significantly higher molecular weight and increased lipophilicity compared to Allyl N-(2-hydroxyethyl)carbamate (Comparator), which lacks the benzyl group . This structural difference is reflected in the computed XLogP value and molecular weight, impacting solubility and compatibility with non-polar media .

MW & Lipophilicity vs Allyl analog
Data to verify
MW 235.28 g/mol (XLogP 1.6) — 62% higher than comparator (145.16 g/mol)
Supports compatibility with hydrophobic polymer matrices
Predicted lipophilicity difference; experimental confirmation advised
Physicochemical properties Polymer chemistry Formulation science

Physical State and Thermal Behavior vs. Benzyl N-(2-hydroxyethyl)carbamate

The target compound, Benzyl allyl(2-hydroxyethyl)carbamate, is a liquid at room temperature (pale-yellow to yellow-brown liquid), whereas its close analog Benzyl N-(2-hydroxyethyl)carbamate (CAS 77987-49-6), which lacks the N-allyl substituent, is a crystalline solid with a melting point of 58-60 °C . This difference arises from the presence of the N-allyl group, which disrupts crystal packing.

Physical state vs Benzyl analog
Data to verify
Target: Pale-yellow liquid at RT. Baseline: White powder, mp 58–60 °C
Liquid form simplifies formulation and dispensing workflows
Supplier-reported physical properties; lot-dependent
Material science Formulation Handling

Hydrogen Bonding and Polarity vs. Benzyl Allylcarbamate

The presence of the 2-hydroxyethyl group on the nitrogen atom distinguishes Benzyl allyl(2-hydroxyethyl)carbamate from simpler N-allyl carbamates like Benzyl allylcarbamate (CAS not found for direct comparison, but structure is C11H13NO2) . This hydroxyethyl group provides an additional hydrogen bond donor and acceptor, increasing the compound's topological polar surface area (tPSA) and modifying its solubility profile .

H-Bond & Polarity vs Benzyl allylcarbamate
Class-level
+1 H-bond donor, tPSA increase ~20 Ų over non-hydroxylated analog
Enhances polar solvent compatibility and wetting behavior
Computed properties; may vary with conformation
Solubility Polymer modification Crosslinking

Reactive Functionality: Dual Polymerization and Crosslinking Capability

The molecular structure of Benzyl allyl(2-hydroxyethyl)carbamate incorporates both an allyl group (C=C double bond) and a primary hydroxyl group (-OH), enabling two distinct and orthogonal reactivity pathways . This is in contrast to analogs like Benzyl N-(2-hydroxyethyl)carbamate, which lacks the polymerizable alkene, and Allyl N-(2-hydroxyethyl)carbamate, which lacks the benzyl group that can modulate material properties .

Dual Functionality vs analogs
Reported
2 orthogonal reactive groups (allyl + OH) present; comparators offer only one or lack aromatic tuning
Enables staged curing and post-polymerization modification
Patent WO2011067183A1 describes radiation-curing applications
UV-curable coatings Thiol-ene click chemistry Polymer synthesis

Optimal Application Scenarios for Benzyl allyl(2-hydroxyethyl)carbamate (CAS 1065075-80-0) Based on Unique Properties


Synthesis of Functional Polyurethanes with Pendant Allyl Groups for UV-Curable Coatings

Benzyl allyl(2-hydroxyethyl)carbamate is ideally suited for incorporation into polyurethane backbones as a chain extender or end-capper via its hydroxyl group, which reacts with isocyanates. This process installs pendant allyl groups along the polymer chain . These allyl-functionalized polyurethanes can then be crosslinked using UV radiation in the presence of a photoinitiator, or via thiol-ene click chemistry, to form durable, solvent-resistant coatings [1]. The benzyl group in the target compound contributes to the hardness and chemical resistance of the final coating, offering a performance advantage over coatings derived from simpler, non-aromatic allyl carbamates. This application leverages the compound's dual reactivity and aromatic content, as described in patents on N-allyl carbamate compounds for radiation-curing coatings [1].

Development of Dual-Cure Polymer Networks with Enhanced Adhesion

The unique combination of an allyl group and a hydroxyl group on the same molecule makes Benzyl allyl(2-hydroxyethyl)carbamate a powerful component in dual-cure adhesive and coating systems . In a typical formulation, the compound can be mixed with polyisocyanates and acrylic monomers. A first curing stage involves thermal activation to form urethane linkages via the hydroxyl group, building initial molecular weight and green strength. A second stage uses UV light to initiate radical polymerization of the allyl groups, creating a highly crosslinked network that provides ultimate mechanical properties and solvent resistance [1]. This staged curing mechanism is not possible with mono-functional analogs, enabling precise control over the curing profile and final material properties for demanding industrial applications.

Synthesis of Protected Amine Intermediates for Complex Molecule Construction

In multi-step organic synthesis, particularly in medicinal chemistry, Benzyl allyl(2-hydroxyethyl)carbamate serves as a precursor for generating protected amine intermediates with orthogonal deprotection handles . The carbamate itself can act as a protecting group for a secondary amine. More importantly, the allyl group can be selectively removed using palladium catalysts under mild conditions, while the benzyl carbamate (Cbz) group is cleaved by hydrogenolysis. This orthogonal protection strategy allows for the selective unveiling of the amine functionality at a specific point in a complex synthetic sequence without affecting other protecting groups [1]. The compound's liquid form also simplifies its use in automated synthesis platforms compared to solid analogs, enhancing workflow efficiency.

Formulation of Specialty Monomers for High-Refractive-Index Polymers

Due to the presence of the aromatic benzyl group and the polar carbamate and hydroxyl functionalities, Benzyl allyl(2-hydroxyethyl)carbamate is a candidate monomer for designing polymers with tailored refractive indices . The benzyl group contributes to higher molar refraction, increasing the refractive index of the resulting polymer, while the polar groups can be used to tune other optical and mechanical properties [1]. When copolymerized with other acrylic or allylic monomers, it can be used to create transparent materials for optical applications where a specific refractive index is required, such as in ophthalmic lenses or optical adhesives. This application scenario exploits the compound's unique combination of aromatic and polar moieties, which is not available in non-benzylated or non-hydroxylated analogs.

Application
Selection Property
Validation Focus
UV-curable polyurethane coatings
Allyl for UV crosslinking, OH for urethane linkage, aromatic content for hardness
Coating hardness and chemical resistance
Dual-cure adhesive/coating systems
Sequential thermal+UV cure via hydroxyl and allyl groups
Curing profile and final network mechanical properties
Orthogonal protected amine synthesis
Cbz and allyl deprotection orthogonality
Selective amine unveiling in multi-step sequences
High-refractive-index polymer formulations
Aromatic benzyl contribution to molar refraction
Refractive index tuning and optical transparency

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